4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
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Overview
Description
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholine ring, a sulfonyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe tetrazole ring is often introduced via a cycloaddition reaction involving azides and nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential bioactivity suggests it could be explored as a lead compound in drug discovery.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a morpholine ring and a tetrazole ring in the same molecule is relatively rare, making this compound a valuable subject for further research .
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S/c1-9-2-3-10(12(20)14-13-15-17-18-16-13)8-11(9)24(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H2,14,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEUSNOOCKWLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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